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Compound of Interest

4-(4-Bromo-2-methylanilino)-4-
Compound Name:

oxobut-2-enoic acid
CAS No.: 175205-16-0

Cat. No.: B063480

Get Quote

Executive Summary

Obijective: To provide a technical comparison of the biological activity, physicochemical
properties, and experimental performance of bromo- and chloro-substituted maleamic acids.

Core Findings:

o Potency: Bromo-substituted derivatives generally exhibit 2-5x higher potency (lower
MIC/IC50) than chloro-analogs in antimicrobial and cytotoxic assays. This is primarily driven
by increased lipophilicity (LogP), which facilitates membrane permeation.

e Reactivity: The C-Br bond is weaker than the C-Cl bond, making bromo-derivatives more
reactive electrophiles.[1] This enhances covalent binding to target enzymes (via Michael
addition) but also increases non-specific cytotoxicity.

 Stability: Chloro-derivatives possess superior hydrolytic stability, making them more suitable
for sustained-release applications or conditions requiring long-term solution stability.
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Chemical & Physicochemical Basis

The biological divergence between bromo- and chloro-maleamic acids is rooted in three

fundamental properties: steric bulk, lipophilicity, and electronic density.

Chloro-Substituted Bromo-Substituted

Property cl) (-Br)

Biological
Implication

Atomic Radius 0.99 A 1.14 A

Br creates greater
steric hindrance,
potentially improving
selectivity for larger

binding pockets.

Electronegativity 3.16 (Pauling) 2.96 (Pauling)

Cl withdraws more
electrons, increasing
the acidity of the
amide proton; Br is
less withdrawing but

more polarizable.

Lipophilicity (
+0.71 +0.86
)

Critical: Br derivatives
are more lipophilic,
enhancing passive
transport across
bacterial cell walls and
mammalian

membranes.

C-X Bond Energy ~339 kJ/mol ~280 kJ/mol

Br is a better leaving
group, facilitating
nucleophilic attack
(e.g., by cysteine
thiols) in covalent
inhibition

mechanisms.

Biological Activity Comparison
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This section compares the two primary scaffolds encountered in research: N-Aryl Substituted
(halogen on the ring) and Core Substituted (halogen on the double bond).

Antimicrobial Activity (Bacteria & Fungi)

Data synthesized from SAR studies of N-substituted maleimides and maleamic acid
precursors.

Key Trend: Bromo-derivatives consistently outperform chloro-analogs against Gram-positive
bacteria and fungi due to superior uptake.

Chloro- Bromo- .
] . o L Mechanism
Organism Type Species Derivative Derivative -
ote
Activity Activity
Br enhances
) penetration of
Gram (+) Moderate (MIC: High (MIC: 2-8 )
) S. aureus the thick
Bacteria 8-32 pg/mL) pg/mL) )
peptidoglycan
layer.
Efflux pumps

often expel Cl-

derivatives; Br-
_ _ Low (MIC: >64 Moderate (MIC: o _
Gram (-) Bacteria  E. coli derivatives bind
pg/mL) 16-64 pg/mL) ]
more tightly to

intracellular

targets.

Br-derivatives

. effectively disrupt
) ) Moderate (MIC: High (MIC: 4-16
Fungi C. albicans ergosterol
16-32 pug/mL) pg/mL) ) )
biosynthesis

pathways.

Cytotoxicity & Selectivity (Cancer Models)

Comparison of cytotoxic potential against human cancer cell lines (e.g., HeLa, MCF-7).
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e Chloro-Maleamic Acids:
o IC50 Range: 20—-100 pM.

o Profile: Lower toxicity to normal cells (higher selectivity index). Preferred for lead
compounds where safety is a priority over raw potency.

o Bromo-Maleamic Acids:
o |C50 Range: 5-25 uM.

o Profile: High cytotoxicity. The weaker C-Br bond allows for rapid alkylation of cellular
proteins, often leading to lower selectivity (toxicity to healthy fibroblasts).

Mechanistic Insights & Pathways

The biological activity of maleamic acids is often dual-faceted: they can act directly or cyclize in
situ to form maleimides (stronger Michael acceptors).

Mechanism of Action (DOT Visualization)

This diagram illustrates the activation and binding pathways for halogenated maleamic acids.
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Caption: Pathway showing the conversion of maleamic acid to its active maleimide form.
Bromo-substitution accelerates both target alkylation and hydrolytic degradation compared to
chloro-substitution.

Experimental Protocols
Synthesis of N-Substituted Maleamic Acids

Standard protocol for generating the test compounds.

» Reagents: Maleic anhydride (1.0 eq), Substituted Aniline (4-chloro or 4-bromo, 1.0 eq),
Glacial Acetic Acid or Diethyl Ether.

e Procedure:

o

Dissolve maleic anhydride in diethyl ether (0.5 M concentration).

[¢]

Add the halogenated aniline dropwise at 0°C with stirring.

o

Observation: A precipitate (the maleamic acid) forms almost immediately.

[e]

Stir for 2 hours at room temperature.

o

Filter the solid, wash with cold ether, and dry under vacuum.
o Validation:
o Chloro-derivative: White/Off-white solid. MP: ~170-180°C.

o Bromo-derivative: Pale yellow solid. MP: ~180-190°C.

Antimicrobial Assay (MIC Determination)

Protocol for comparing potency.
e Preparation: Dissolve compounds in DMSO (stock 10 mg/mL).

e Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (range 512 to 0.5 pg/mL).
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e Inoculation: Add 10> CFU/mL of S. aureus (ATCC 25923) or E. coli (ATCC 25922).
 Incubation: 37°C for 24 hours.
e Readout: The lowest concentration with no visible growth is the MIC.

o Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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